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molecular formula C12H15NO4 B1585376 Methyl 3-([(benzyloxy)carbonyl]amino)propanoate CAS No. 54755-77-0

Methyl 3-([(benzyloxy)carbonyl]amino)propanoate

Cat. No. B1585376
M. Wt: 237.25 g/mol
InChI Key: LWSYHFSVQUXZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663171

Procedure details

Prepared by the procedure described in Example 1, Step A from N-CBZ-β-alanine (5 g, 22.4 mmole), methanol and thionyl chloride to give the title compound. ##STR95##
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].S(Cl)(Cl)=O.[CH3:21]O>>[CH3:21][O:15][C:14](=[O:16])[CH2:13][CH2:12][NH:11][C:1]([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
COC(CCNC(=O)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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